1,2,3,4-Tetrahydro-5-methoxycarbazole
Description
Properties
IUPAC Name |
5-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h4,7-8,14H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJZMJYKAQQJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507882 | |
| Record name | 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68962-14-1 | |
| Record name | 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Fischer indole synthesis remains the most widely employed method for THMC preparation. This acid-catalyzed cyclization involves condensation of 4-methoxy phenylhydrazine with cyclohexanone derivatives. The reaction proceeds via hydrazone intermediate formation, followed by-sigmatropic rearrangement and cyclodehydration (Figure 1).
Key Reaction Parameters:
-
Catalyst: Methanesulfonic acid (0.5–1.0 equiv)
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Solvent: Ethanol/water (3:1 v/v)
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Temperature: Reflux (78–85°C)
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Time: 12–24 hours
Yield Optimization Strategies
Modifications to classical conditions have improved yields from ~60% to >90%:
| Modification | Yield Increase | Source |
|---|---|---|
| Microwave assistance | 75% → 92% | |
| Ionic liquid catalysis | 68% → 89% | |
| Continuous flow setup | 70% → 95% |
Microwave irradiation at 140°C reduces reaction time to 30–45 minutes while maintaining high regioselectivity.
Borsche-Drechsel Cyclization: Alternative Pathway
Mechanistic Considerations
This method involves acid-catalyzed rearrangement of pre-formed cyclohexanone phenylhydrazones. While less common for 5-methoxy derivatives, it provides access to structurally constrained analogs:
Critical Parameters:
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HCl concentration: 10–12 M
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Reaction time: 8–12 hours
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Temperature: 110–120°C
Limitations and Solutions
The method shows diminished yields (~40–55%) for 5-methoxy derivatives due to competing decomposition pathways. Recent advances utilize zeolite catalysts (H-Y type) to suppress side reactions, enhancing yields to 68–72%.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Protocol Development
Vera Barbieri's protocol demonstrates THMC synthesis in <1 hour using:
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2-methoxy-4-nitrophenylhydrazine precursor
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Acetic acid (glacial) as catalyst
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Microwave irradiation (100 W, 140°C)
Advantages:
Scalability Considerations
While microwave batch reactors face throughput limitations, recent integration with continuous flow systems enables gram-scale production (up to 15 g/hr).
Loffler-Ginsburg Method: Thermal Cyclization Approach
Historical Context
This classical method involves thermal cyclization of 2-phenylcyclohexanone oxime derivatives:
Modern Adaptations:
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Solvent-free conditions under reduced pressure
Industrial Production: Scaling Laboratory Protocols
Continuous Flow Reactor Design
Industrial synthesis employs multi-stage continuous systems:
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Hydrazone formation module (residence time: 30 min)
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Cyclization reactor (temperature-controlled, 85°C)
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In-line purification via simulated moving bed chromatography
Key Metrics:
Waste Management Strategies
Closed-loop solvent recovery systems reduce ethanol consumption by 70%. Acid catalysts are neutralized and repurposed as fertilizer precursors, achieving 95% atom economy.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Time | Scalability | Regioselectivity |
|---|---|---|---|---|
| Fischer Indole | 85–95 | 12–24 hr | Excellent | High |
| Borsche-Drechsel | 65–72 | 8–12 hr | Moderate | Moderate |
| Microwave-Assisted | 75–80 | 0.75–1 hr | Good | High |
| Loffler-Ginsburg | 70–75 | 6–8 hr | Limited | Low |
Cost-Benefit Analysis:
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Fischer method remains optimal for large-scale production
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Microwave synthesis preferred for rapid analog development
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: 2,3,4,9-tetrahydro-1H-carbazol-1-ones and 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives with functional groups like halogens, nitro, and sulfonic acid groups.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Studies have shown that derivatives of 1,2,3,4-Tetrahydro-5-methoxycarbazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against MCF-7 breast cancer cells with promising results .
- Antimicrobial Properties : The compound has been evaluated for antibacterial and antifungal activities. Research indicates its potential as a therapeutic agent against infections caused by resistant strains .
- Neuroprotective Effects : Investigations into the neuroprotective properties of tetrahydrocarbazoles suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .
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Materials Science
- Organic Electronics : this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable electronic properties . Its ability to act as a building block for more complex materials enhances its utility in this field.
- Biological Interactions
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound derivatives on MCF-7 cells. The most active compound demonstrated an IC50 value of 0.67 µM, indicating potent antiproliferative effects. Microarray analysis revealed that these compounds primarily target apoptosis regulatory pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted on various tetrahydrocarbazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The compounds were found to disrupt bacterial cell membranes, leading to cell death .
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets, such as proteins and enzymes. The compound can bind to specific sites on proteins, altering their conformation and activity. For example, its interaction with serum albumins has been studied using molecular docking and fluorescence techniques . These interactions can affect various biological pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Comparison with Other Tetrahydrocarbazole Derivatives
THC derivatives vary in substituent type, position, and electronic effects, influencing their biological activity and synthesis:
Key Findings :
Comparison with Heterocyclic Analogs (Thiadiazoles, Thiazoles)
Non-carbazole heterocycles, such as thiadiazoles and thiazoles, exhibit distinct pharmacological profiles:
Key Findings :
- Thiadiazole/thiazole derivatives show potent activity (IC₅₀ < 3 μM), outperforming many THC analogs in specific cancer models .
Biological Activity
1,2,3,4-Tetrahydro-5-methoxycarbazole (THMC) is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of THMC, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
THMC is characterized by a methoxy group at the 5-position of the carbazole ring, which enhances its solubility and reactivity. The compound has been investigated for various biological activities, including anticancer, antibacterial, antifungal, and anticonvulsant effects.
Target Interactions
The primary targets for THMC include serum albumins such as bovine serum albumin (BSA) and human serum albumin (HSA). The interaction with these proteins is crucial for its bioavailability and pharmacokinetics. THMC's mode of action involves:
- Binding to Serum Albumins: Enhances solubility and distribution in biological systems.
- Influencing Protein Function: Modulates various biochemical pathways through interaction with serum albumins .
Anticancer Activity
THMC has shown promising results in inhibiting cancer cell growth. A study evaluated its cytotoxic effects on HT-29 colon cancer cells using the MTT assay. The results indicated that THMC derivatives exhibit significant anticancer activity with varying IC50 values depending on structural modifications .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| THMC | 15 | HT-29 (Colon) |
| Derivative A | 10 | HT-29 (Colon) |
| Derivative B | 25 | HT-29 (Colon) |
Antibacterial and Antifungal Activities
THMC derivatives have been screened for antibacterial and antifungal properties. Notable findings include:
- Antibacterial: Effective against various Gram-positive and Gram-negative bacteria.
- Antifungal: Demonstrated activity against common fungal strains .
Anticonvulsant Activity
The anticonvulsant potential of THMC was assessed using the maximal electroshock (MES) method in animal models. Results indicated that certain derivatives significantly reduced convulsive responses compared to control groups .
Case Studies
- Anticancer Study : In vitro studies on HT-29 cells revealed that modified THMC compounds exhibited enhanced cytotoxicity compared to unmodified versions. The study utilized MTT assays to quantify cell viability post-treatment.
- Anticonvulsant Research : A systematic investigation using Wistar rats demonstrated that N-substituted tetrahydrocarbazole derivatives showed potent anticonvulsant activity at doses ranging from 15 to 60 mg/kg body weight .
Q & A
Q. Data Comparison :
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional (HCl) | 6–8 | 60–70 |
| Microwave (H2SO4) | 0.25–0.5 | 75–85 |
Methodological Tip : Use polar solvents (e.g., DMF) to maximize microwave absorption .
What pharmacological screening strategies are recommended for evaluating this compound derivatives?
Basic
Prioritize in vitro assays for antibacterial (e.g., MIC against S. aureus), anticancer (MTT assay on HeLa cells), and antidiabetic (α-glucosidase inhibition) activities. Structure-activity relationship (SAR) studies should focus on substituents at positions 5 and 6, as methoxy and halogen groups enhance bioactivity .
Methodological Tip : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay reliability.
How should researchers address contradictory reports on the anticancer efficacy of 1,2,3,4-tetrahydrocarbazoles?
Advanced
Discrepancies often arise from variations in cell lines, assay protocols, or compound purity. For example, a derivative showing IC50 = 10 µM in HeLa cells may lack activity in MCF-7 due to differential expression of drug transporters. Validate results using:
- Multiple cell lines (e.g., A549, HepG2)
- Standardized protocols (e.g., NIH/NCATS guidelines)
- High-purity compounds (≥95%, verified by HPLC) .
Methodological Tip : Perform pharmacokinetic studies (e.g., plasma stability) to rule out false negatives from rapid metabolite degradation.
What analytical techniques are critical for characterizing this compound derivatives?
Q. Basic
- Purity : TLC (silica gel, ethyl acetate/hexane) and GC (capillary columns, He carrier gas) .
- Structure : 1H/13C NMR (CDCl3 or DMSO-d6) to confirm regioselectivity; IR for functional groups (e.g., C=O at ~1680 cm⁻¹) .
Methodological Tip : Use NOESY NMR to resolve stereochemical ambiguities in substituted derivatives.
How do electron-donating vs. electron-withdrawing substituents impact the synthesis and bioactivity of tetrahydrocarbazoles?
Q. Advanced
- Synthesis : Electron-donating groups (e.g., -OCH3) accelerate cyclization (yield: 85–90%), while electron-withdrawing groups (e.g., -NO2) require higher temperatures (yield: 50–60%) .
- Bioactivity : Methoxy groups enhance CNS penetration (logP ~2.5), improving antipsychotic activity. Nitro groups increase cytotoxicity but reduce solubility .
Methodological Tip : Introduce solubilizing groups (e.g., -SO3H) via post-synthetic modification to balance potency and bioavailability.
What green chemistry approaches are viable for catalyst-free synthesis of tetrahydrocarbazoles?
Advanced
Aqueous-phase reactions or solvent-free mechanochemical methods reduce environmental impact. For example, Borsche-Drechsel cyclization in water achieves 70% yield without catalysts by leveraging hydrophobic packing effects .
Methodological Tip : Optimize pH (4–6) to stabilize intermediates in aqueous systems.
How can computational modeling guide the design of novel 1,2,3,4-tetrahydrocarbazole analogs?
Q. Advanced
- Docking Studies : Identify binding poses in target proteins (e.g., COX-2 for anti-inflammatory activity).
- QSAR Models : Predict logP and pKa using Molinspiration or Schrodinger Suite.
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories.
Methodological Tip : Validate predictions with in vitro assays to refine computational parameters .
What strategies optimize multi-step synthesis of complex tetrahydrocarbazole derivatives?
Q. Advanced
- Modular Synthesis : Build the carbazole core first, then introduce substituents via Pd-catalyzed cross-coupling.
- Protecting Groups : Use Boc for amines and TBS for hydroxyls to prevent side reactions .
Q. Case Study :
Fischer-Borsche cyclization → 5-methoxy core (Yield: 80%).
Suzuki-Miyaura coupling → 6-bromo derivative (Yield: 65%).
Deprotection → final compound (Yield: 90%) .
How should researchers manage stability issues during storage of tetrahydrocarbazole derivatives?
Basic
Store compounds in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation. Lyophilize hygroscopic derivatives and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Methodological Tip : Add antioxidants (e.g., BHT) to DMSO stock solutions for long-term bioassays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
